1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene
Description
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, fluorine at position 3, methoxy at position 2, and a vinyl group at position 4. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the vinyl group enhances reactivity .
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3 |
InChI Key |
IIODNSIWVGKTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired substituents . The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated derivatives.
Common reagents used in these reactions include halogens, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene exerts its effects involves its interaction with various molecular targets. The electrophilic aromatic substitution mechanism is a key pathway, where the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
- Similarity : 0.91 (structural similarity due to bromo, fluoro, and methoxy substituents) .
- Key Differences : Substituents are positioned at 2-bromo, 4-fluoro, and 1-methoxy. The absence of a vinyl group reduces its utility in polymerization or electrophilic addition reactions.
- Reactivity : The electron-withdrawing fluorine and bromine atoms decrease electron density on the ring compared to the vinyl-containing compound, altering regioselectivity in substitution reactions .
1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)
- Similarity : 0.91 .
- The lack of a vinyl group limits conjugation and reduces π-orbital interactions .
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Similarity : 0.88 (trifluoromethoxy vs. methoxy substituent) .
- Key Differences : The trifluoromethoxy group is significantly more electron-withdrawing than methoxy, reducing nucleophilic aromatic substitution rates. This compound is less reactive in coupling reactions compared to the vinyl-substituted analog .
Functional Group Modifications
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
- Key Differences: The nitro group at position 4 replaces the vinyl group. Nitro is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution but more prone to reduction reactions. Safety hazards (e.g., H302, H315) are noted due to nitro group toxicity .
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one
- Key Differences: A conjugated enone system replaces the vinyl group, enabling Michael addition reactions. The extended π-system enhances UV absorption, making it suitable for optoelectronic applications .
Comparative Data Table
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene | Not provided | Br, F, OMe, CH₂=CH | ~229.03 (estimated) | Cross-coupling reactions, polymer synthesis |
| 2-Bromo-4-fluoro-1-methoxybenzene | 2040-89-3 | Br, F, OMe | 205.01 | Intermediate in agrochemicals |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 105529-58-6 | Br, F, OCF₃ | 259.00 | High stability, fluorinated materials |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | Br, F, OMe, NO₂ | 260.00 | Reduction reactions, dyestuffs |
Biological Activity
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrF₁O₁ |
| Molecular Weight | 233.06 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| CAS Number | 845829-94-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to specific enzymes and receptors, potentially leading to the modulation of several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Receptor Interaction: Its structure allows for potential interaction with neurotransmitter receptors, possibly affecting signaling pathways related to mood disorders.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds similar to this compound possess significant antimicrobial effects against a range of pathogens.
- Anticancer Activity: Preliminary research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further exploration in oncology.
Case Studies
-
Antimicrobial Efficacy:
A study evaluating the antimicrobial properties of halogenated vinylbenzenes found that this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development. -
Cancer Cell Proliferation:
In vitro experiments reported that the compound reduced the viability of breast cancer cell lines by inducing apoptosis. The underlying mechanism involved the activation of caspase pathways, leading to programmed cell death.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene | Low | Moderate |
| 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
